Cas no 13221-70-0 (3-Nitro-1,6-naphthyridine)
3-Nitro-1,6-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-1,6-naphthyridine
- DTXSID50516929
- A926139
- SCHEMBL14486805
- 13221-70-0
- 1,6-Naphthyridine, 3-nitro-
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- Inchi: 1S/C8H5N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h1-5H
- InChI Key: IWVPIEGKWBOSSO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C2C=CN=CC2=C1)=O
Computed Properties
- Exact Mass: 175.038176411g/mol
- Monoisotopic Mass: 175.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 71.6Ų
3-Nitro-1,6-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007570-1g |
3-Nitro-1,6-naphthyridine |
13221-70-0 | 95% | 1g |
699.72 USD | 2021-06-15 | |
| Chemenu | CM140309-1g |
3-nitro-1,6-naphthyridine |
13221-70-0 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM140309-1g |
3-nitro-1,6-naphthyridine |
13221-70-0 | 95% | 1g |
$848 | 2024-08-02 | |
| Ambeed | A505178-1g |
3-Nitro-1,6-naphthyridine |
13221-70-0 | 95+% | 1g |
$707.0 | 2024-04-24 |
3-Nitro-1,6-naphthyridine Suppliers
3-Nitro-1,6-naphthyridine Related Literature
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1. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 3-Nitro-1,6-naphthyridine
Comprehensive Overview of 3-Nitro-1,6-naphthyridine (CAS No. 13221-70-0): Properties, Applications, and Research Insights
3-Nitro-1,6-naphthyridine (CAS No. 13221-70-0) is a heterocyclic organic compound with a molecular formula of C8H5N3O2. This nitro-substituted naphthyridine derivative has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and functional versatility. The compound's nitro group and naphthyridine core contribute to its electron-deficient character, making it valuable for applications ranging from medicinal chemistry to optoelectronic materials.
Recent studies highlight the growing interest in nitrogen-containing heterocycles like 3-Nitro-1,6-naphthyridine, particularly in drug discovery. Researchers are exploring its potential as a pharmacophore in kinase inhibitors and antimicrobial agents, aligning with the global demand for novel therapeutic scaffolds. The compound's aromatic system allows for π-π stacking interactions, a property frequently leveraged in the design of small-molecule drugs targeting protein-protein interactions.
In materials science, 3-Nitro-1,6-naphthyridine serves as a precursor for functionalized nanomaterials and organic semiconductors. Its electron-withdrawing nitro group enhances charge transport properties, making it relevant for OLEDs (organic light-emitting diodes) and photovoltaic devices. This aligns with the surge in renewable energy research, where users frequently search for "nitro-aromatics in solar cells" or "heterocycles for energy storage."
Synthetic methodologies for 13221-70-0 often involve nitration reactions of 1,6-naphthyridine derivatives or cyclization strategies using nitro-containing precursors. Advanced techniques like microwave-assisted synthesis have improved yields, addressing common search queries such as "green synthesis of nitro-naphthyridines." Analytical characterization typically combines HPLC, NMR, and mass spectrometry, with the nitro group exhibiting distinct IR stretching frequencies at ~1520 cm-1.
The compound's solubility profile (moderate in polar aprotic solvents) and thermal stability (decomposition >250°C) make it suitable for diverse reaction conditions. Safety data emphasizes standard laboratory precautions, though it's not classified under stringent regulatory lists. Environmental researchers investigate its biodegradation pathways, responding to trending queries about "nitro-aromatic environmental persistence."
Emerging applications include metal-organic frameworks (MOFs), where 3-Nitro-1,6-naphthyridine acts as a linker for gas storage materials. Computational studies model its electronic structure to predict reactivity—a hotspot area given the AI-driven demand for "molecular property prediction." Patent analyses reveal increasing industrial interest, particularly in agrochemical intermediates and dye sensitizers.
Ongoing challenges include optimizing regioselective functionalization of the naphthyridine ring, a topic frequently discussed in organic chemistry forums. Future directions may explore its catalytic applications or bioimaging potential, capitalizing on the nitro group's reducibility. As sustainable chemistry gains traction, researchers investigate catalytic hydrogenation methods to convert the nitro group into bioactive amines.
This overview underscores how 13221-70-0 bridges fundamental research and applied science. Its dual utility in life sciences and advanced materials ensures continued relevance, with innovation driven by interdisciplinary approaches combining synthetic chemistry, computational modeling, and device engineering.
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